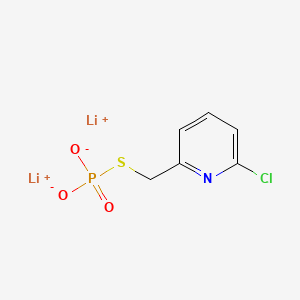
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate is a compound belonging to the class of phosphorothioates. These compounds are characterized by the presence of phosphorus and sulfur atoms bonded together. This particular compound is notable for its applications in various fields, including agrochemistry and medicinal chemistry .
Preparation Methods
The synthesis of phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves the formation of a P-S bond using appropriate phosphorus and sulfur partners. The general methods for the preparation of phosphorothioates include metal-catalyzed cross-coupling reactions, anionic rearrangements, and homolytic processes . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate to access valuable phosphorus and sulfur-containing structures.
Biology: It has applications in the study of enzyme inhibitors and antivirals.
Medicine: It is used in the development of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of pesticides and other agrochemical products.
Mechanism of Action
The mechanism of action of phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate can be compared with other similar compounds, such as:
- Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate
- Phosphorothioic acid, S-(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl ester
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications.
Properties
CAS No. |
119395-97-0 |
|---|---|
Molecular Formula |
C6H5ClLi2NO3PS |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
dilithium;(6-chloropyridin-2-yl)methylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C6H7ClNO3PS.2Li/c7-6-3-1-2-5(8-6)4-13-12(9,10)11;;/h1-3H,4H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
RIROXZKPCPBCFE-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C1=CC(=NC(=C1)Cl)CSP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















